molecular formula C15H12BrClN2O2 B1243288 6-Bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine

6-Bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine

Cat. No.: B1243288
M. Wt: 367.62 g/mol
InChI Key: YUEQBWZPZJXBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of TCV-295 involves several steps, including the use of osmium-catalyzed dihydroxylation of olefins to prepare vicinal diols. This method is efficient and allows access to enantiomerically pure vicinal diols using a catalytic amount of osmium tetroxide in the presence of chiral ligands . The industrial production methods for TCV-295 are not extensively documented, but the preparation process typically involves multiple steps of organic synthesis, purification, and quality control to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

TCV-295 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: TCV-295 can be reduced using common reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

TCV-295 has been extensively studied for its antihypertensive and cardiovascular properties. In animal studies, it has shown promising results in reducing blood pressure and systemic vascular resistance. The compound has been found to reduce resistances in various vascular beds, including coronary, vertebral, mesenteric, and renal vascular beds . Additionally, TCV-295 has been investigated for its potential to reduce myocardial oxygen consumption, making it a desirable profile for an antihypertensive agent .

Mechanism of Action

TCV-295 exerts its effects by acting as a potassium channel agonist. It opens potassium channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle cells. This results in vasodilation and a reduction in blood pressure. The molecular targets of TCV-295 include specific potassium channels in the cardiovascular system, and its pathway involves the modulation of ion flow across cell membranes .

Comparison with Similar Compounds

TCV-295 is unique in its prolonged antihypertensive effects and reduced reflex tachycardia compared to other potassium channel openers like levcromakalim and nisoldipine . Similar compounds include:

TCV-295 stands out due to its longer duration of action and desirable profile for managing hypertension without significant reflex tachycardia.

Properties

Molecular Formula

C15H12BrClN2O2

Molecular Weight

367.62 g/mol

IUPAC Name

6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine

InChI

InChI=1S/C15H12BrClN2O2/c1-15(2)18-14(12-5-3-4-6-19(12)20)9-7-10(16)11(17)8-13(9)21-15/h3-8H,1-2H3

InChI Key

YUEQBWZPZJXBHY-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(C2=CC(=C(C=C2O1)Cl)Br)C3=CC=CC=[N+]3[O-])C

Synonyms

2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide
TCV 295
TCV-295

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Compound 88(10.0 g) in dichloromethane (130 ml) was added 70% m-chloroperbenzoic acid (20.0 g) at 0° C. and the mixture was stirred at 2° to 4° C. for 5 hours. A solution of sodium sulfite (32 g) in water (130 ml) was added slowly and stirred for 1 hour with ice-cooling. The organic layer was separated, washed successively with 5% aqueous sodium carbonate solution and saturated saline solution and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was purified by chromatography on silica gel and crystallized from diethyl ether to obtain 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide (2.7 g) (Compound 89).
Name
Compound 88
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.